![molecular formula C13H24ClNO2 B2506902 2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride CAS No. 1909317-24-3](/img/structure/B2506902.png)
2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride" is a chemical entity that appears to be a derivative of cycloheptanone with a pyrrolidine moiety. This structure suggests potential for interesting chemical reactivity and possibly biological activity, given the presence of the pyrrolidine ring, which is often found in bioactive molecules.
Synthesis Analysis
The synthesis of related cycloheptanone derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(2-aminoanilino)cyclohepta[b]pyrroles as described in one study involves the reaction of 2-chlorocyclohepta[b]pyrroles with o-phenylenediamine, yielding good yields of the desired product . This suggests that the synthesis of our compound of interest might also involve a multi-step process, potentially starting from a cycloheptanone or pyrrolidine precursor and introducing the hydroxymethyl group in a controlled manner.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques, including NMR, IR, and UV, supported by DFT quantum mechanical calculations . These studies can provide insights into the conformational preferences of the molecule, the presence of intramolecular hydrogen bonding, and the electronic distribution within the molecule. For our compound, similar studies would likely reveal the presence of intramolecular hydrogen bonding and the preferred conformation in solution and solid state.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For example, the reactions of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate in the presence of phosphoryl chloride and polyphosphoric acid lead to the formation of pyrimidinone derivatives . Additionally, chlorinated 2-(aminomethyl)pyrroles have been synthesized through aromatization and reduction reactions . These findings suggest that our compound may also undergo interesting reactions, such as nucleophilic substitutions or cyclization reactions, which could be exploited for the synthesis of novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloheptanone derivatives and related compounds can be quite diverse. For instance, the photobiological properties of pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines have been investigated, revealing potent cytotoxic effects upon photoactivation . This indicates that our compound might also exhibit unique photophysical properties or biological activities, which could be of interest in the development of new photosensitizing agents or other pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis and Reactions of Cyclohepta[b]pyrroles : Research by Abe et al. (1990) explored the synthesis and reactions of cyclohepta[b]pyrroles, leading to novel antiaromatic systems and benzimidazoles, demonstrating the compound's utility in creating new chemical structures (Abe, Ishikawa, Hayashi, & Miura, 1990).
Applications in Pharmaceutical Chemistry
- Identification and Derivatization of Cathinones : Nycz et al. (2016) identified novel hydrochloride salts of cathinones, illustrating the compound's role in the development and identification of new pharmaceuticals (Nycz, Paździorek, Małecki, & Szala, 2016).
Heterocyclic Compound Synthesis
- Study of Pyrrolidines Chemistry : Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, highlighting the significance of such compounds in medicine and industry, such as in dyes or agrochemical substances (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Molecular Properties and Computational Chemistry
- DFT and Quantum Chemical Investigation : Bouklah et al. (2012) conducted DFT and quantum-chemical calculations to understand the molecular properties of substituted pyrrolidinones, demonstrating the use of computational methods to explore the properties of such compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
The presence of the pyrrolidine ring suggests that the compound might interact with biological targets that have affinity for cyclic amines. The hydroxymethyl group could potentially undergo metabolic transformations in the body, such as oxidation. The cycloheptanone ring could be involved in hydrophobic interactions with biological targets .
Eigenschaften
IUPAC Name |
2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]cycloheptan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-10-12-6-4-8-14(12)9-11-5-2-1-3-7-13(11)16;/h11-12,15H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXWBVRFNYYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)CN2CCCC2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

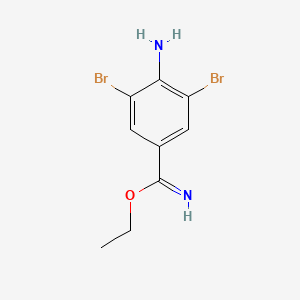

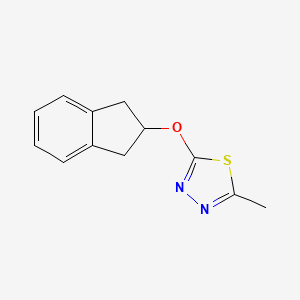
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)
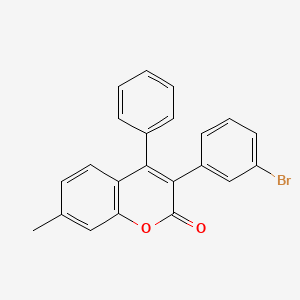
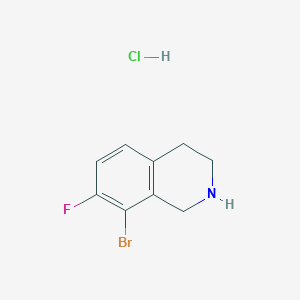
![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

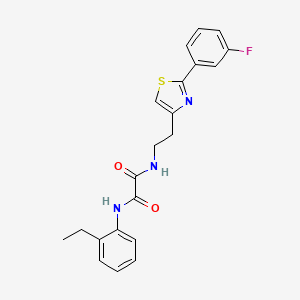
![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)